

An In-depth Technical Guide to 2-Amino-4,6dimethylbenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-4,6-dimethylbenzonitrile**, a substituted aromatic nitrile of interest in organic synthesis and medicinal chemistry. While direct historical discovery records are not readily available, its synthesis can be achieved through established organic chemistry methodologies. This document outlines a plausible synthetic pathway, detailed experimental protocols, and collated physicochemical and spectroscopic data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

2-Amino-4,6-dimethylbenzonitrile, with the CAS number 35490-77-8, is a member of the aminobenzonitrile class of compounds. These molecules are characterized by a benzene ring substituted with both an amino (-NH₂) and a nitrile (-CN) group. The presence of these functional groups makes them versatile building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. The specific substitution pattern of **2-Amino-4,6-dimethylbenzonitrile**, with two methyl groups at positions 4 and 6, influences its steric and electronic properties, thereby affecting its reactivity and potential applications.



While a definitive "discovery" paper for this specific molecule is not prominent in the historical chemical literature, its existence and synthesis are based on well-established principles of organic chemistry developed over the past century. The synthesis of aminobenzonitriles, in general, has been an area of active research due to their utility as intermediates.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Amino-4,6-dimethylbenzonitrile** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂	-
Molecular Weight	146.19 g/mol	[1]
CAS Number	35490-77-8	[1]
Appearance	Off-white crystalline powder (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Purity	98% (commercially available)	[1]

Synthesis

A plausible and efficient method for the synthesis of **2-Amino-4,6-dimethylbenzonitrile** is the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitrobenzonitrile. This transformation is a common and reliable method for the preparation of anilines.

Synthetic Pathway

The overall synthetic scheme involves the nitration of 2,6-dimethylbenzonitrile to introduce the nitro group at the 4-position, followed by the reduction of the nitro group to an amine.





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Caption: Proposed synthetic pathway for **2-Amino-4,6-dimethylbenzonitrile**.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of **2-Amino-4,6-dimethylbenzonitrile**.

Step 1: Synthesis of 2,6-Dimethyl-4-nitrobenzonitrile (Hypothetical Protocol based on similar reactions)

- Materials: 2,6-dimethylbenzonitrile, fuming nitric acid, concentrated sulfuric acid, ice, diethyl
 ether.
- Procedure:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,6-dimethylbenzonitrile (1.0 eq).
 - Cool the flask in an ice-salt bath to 0-5 °C.
 - Slowly add a pre-cooled mixture of concentrated sulfuric acid (2.0 eq) and fuming nitric acid (1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
 - After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
 - Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
 - The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.



• The crude product can be purified by recrystallization from ethanol to afford 2,6-dimethyl-4-nitrobenzonitrile.

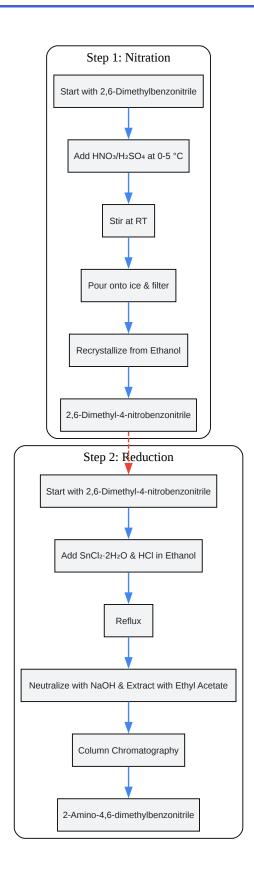
Step 2: Synthesis of 2-Amino-4,6-dimethylbenzonitrile via Reduction with Tin(II) Chloride

 Materials: 2,6-dimethyl-4-nitrobenzonitrile, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

Procedure:

- In a round-bottom flask, dissolve 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in ethanol.
- Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
- Slowly add concentrated hydrochloric acid (a sufficient amount to maintain an acidic medium) and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).
- Extract the product with ethyl acetate (3 x volume of the reaction mixture).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-4,6-dimethylbenzonitrile.





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Caption: Experimental workflow for the synthesis of 2-Amino-4,6-dimethylbenzonitrile.



Spectroscopic Data

The following table summarizes the expected spectroscopic data for **2-Amino-4,6-dimethylbenzonitrile** based on the analysis of similar compounds.

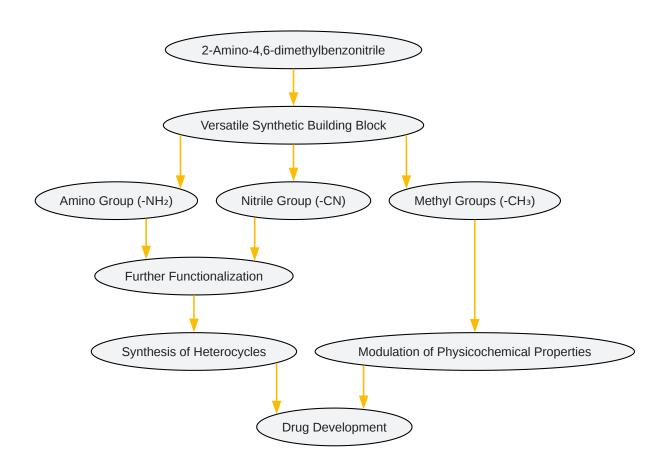
Technique	Expected Data	
¹ H NMR	- Singlet for two aromatic protons Singlet for the two methyl groups (equivalent) Broad singlet for the amino protons.	
¹³ C NMR	- Signal for the nitrile carbon (~115-120 ppm) Signals for the aromatic carbons, including the carbon attached to the amino group (~140-150 ppm) and the carbons attached to the methyl groups Signal for the methyl carbons (~20 ppm).	
IR (Infrared)	- N-H stretching vibrations of the primary amine (~3300-3500 cm ⁻¹) C≡N stretching vibration of the nitrile group (~2220-2230 cm ⁻¹) C-N stretching vibration (~1250-1350 cm ⁻¹) Aromatic C-H and C=C stretching vibrations.	
MS (Mass Spec)	- Molecular ion peak (M+) at m/z = 146.	

Potential Applications in Drug Development

The aminobenzonitrile scaffold is a key structural motif in a variety of pharmaceutical agents. The amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as a carboxylic acid or a tetrazole, which are common in drug molecules.

The specific substitution pattern of **2-Amino-4,6-dimethylbenzonitrile** may offer advantages in terms of modulating physicochemical properties like lipophilicity and metabolic stability, which are critical in drug design.





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Caption: Logical relationships of **2-Amino-4,6-dimethylbenzonitrile** in drug development.

Conclusion

2-Amino-4,6-dimethylbenzonitrile is a valuable, albeit not extensively documented, chemical entity. This guide provides a foundational understanding of its synthesis and properties, based on established chemical principles and data from analogous compounds. The detailed protocols and collated data are intended to facilitate further research and application of this compound in synthetic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted by trained professionals in a suitable laboratory setting.



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References

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